molecular formula C8H11BrN2O B1529536 5-bromo-N-(2-methoxyethyl)pyridin-3-amine CAS No. 1289152-71-1

5-bromo-N-(2-methoxyethyl)pyridin-3-amine

Cat. No.: B1529536
CAS No.: 1289152-71-1
M. Wt: 231.09 g/mol
InChI Key: CBRBUUPKQHHSQN-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyethyl)pyridin-3-amine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position and a 2-methoxyethyl group attached to the nitrogen atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyethyl)pyridin-3-amine typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Amination: : The brominated pyridine is then subjected to nucleophilic substitution with 2-methoxyethylamine. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to facilitate the substitution of the bromine atom with the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 5-bromo-N-(2-methoxyethyl)pyridin-3-amine can undergo various substitution reactions due to the presence of the bromine atom. For example, it can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

  • Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. Oxidation may involve the conversion of the methoxyethyl group to a corresponding aldehyde or carboxylic acid, while reduction could target the pyridine ring or the bromine atom.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Common reagents include sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents are common methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to a range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-methoxyethyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. It may also be used in the study of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-methoxyethyl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxypyridine: Similar in structure but lacks the ethylamine group, which can affect its reactivity and applications.

    3-amino-5-bromopyridine: Similar but without the methoxyethyl group, leading to different chemical properties and uses.

    N-(2-methoxyethyl)pyridin-3-amine:

Uniqueness

5-bromo-N-(2-methoxyethyl)pyridin-3-amine is unique due to the combination of the bromine atom and the methoxyethyl group. This dual substitution pattern provides a distinct set of chemical properties, making it a versatile intermediate in various synthetic pathways and a valuable compound in scientific research.

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-12-3-2-11-8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRBUUPKQHHSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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